Crocacin A

Mitochondrial Respiration Complex III Inhibition Electron Transport Chain

Standard bc1 complex inhibitors often lack documented SAR context or present extreme potency that complicates dose-response calibration. Crocacin A offers a moderate-potency, mechanistically validated alternative. - **Defined activity**: MIC 10 μg/mL against S. cerevisiae; 7,000-fold less potent than Crocacin D, enabling controlled titration studies. - **Distinct binding mode**: Qo site inhibitor with crystallographically validated binding, different from stigmatellin or antimycin A. - **SAR-ready**: Inactive analogs (Crocacin B, Crocacin C) available for comparative structure-activity mapping. Supplied as a lyophilized powder with analytical data. Suitable for mitochondrial respiration assays and antifungal lead optimization.

Molecular Formula C31H42N2O6
Molecular Weight 538.7 g/mol
CAS No. 157698-34-5
Cat. No. B15582760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrocacin A
CAS157698-34-5
Molecular FormulaC31H42N2O6
Molecular Weight538.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H42N2O6/c1-23(21-29(35)32-20-12-8-11-15-28(34)33-22-30(36)38-5)16-17-24(2)31(39-6)25(3)27(37-4)19-18-26-13-9-7-10-14-26/h7,9-21,24-25,27,31H,8,22H2,1-6H3,(H,32,35)(H,33,34)/b15-11-,17-16+,19-18+,20-12-,23-21+/t24-,25+,27-,31-/m0/s1
InChIKeyXHTUDGVBJDVOEZ-PSXYSELWSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crocacin A: Electron Transport Inhibitor Overview


Crocacin A is a polyketide-derived dipeptide isolated from the myxobacterium Chondromyces crocatus strain Cm c3 [1]. It belongs to the crocacin family of natural products, which are characterized by a complex N-acylpolyketide fragment linked to a glycine and 6-aminohexadienoic acid dipeptide core [2]. Crocacin A exhibits both antifungal and cytotoxic activities, with a mechanism of action centered on inhibition of the mitochondrial cytochrome bc1 complex (Complex III) [3]. Its molecular formula is C31H42N2O6, with a molecular weight of 538.7 g/mol, and it possesses a distinct stereochemical configuration essential for biological activity [4].

Why Crocacin A Cannot Be Substituted


Crocacin A cannot be simply substituted by generic azole antifungals, strobilurin-class fungicides, or even its close structural analog Crocacin D due to a combination of distinct molecular determinants. Unlike strobilurins, which bind exclusively to the Qo site of the cytochrome bc1 complex, Crocacin A induces a characteristic red shift in the reduced spectrum of cytochrome b with a maximum at 569 nm, indicating a unique binding interaction and inhibition profile within Complex III [1]. Furthermore, while Crocacin D shares the same N-acylpolyketide fragment, it differs in the dipeptide core (6-aminohexenoic acid vs. 6-aminohexadienoic acid), resulting in a 125-fold difference in cytotoxic potency against L929 mouse fibroblasts and a 5.3-fold difference in photostability [2]. These structural and mechanistic distinctions preclude simple substitution and necessitate compound-specific validation in research and development workflows.

Crocacin A: Comparative Potency & Specificity


Antifungal Potency vs. Crocacin D in S. cerevisiae

In a direct assay using beef heart submitochondrial particles, Crocacin A inhibits NADH oxidation with an IC50 of 7.5 ng/mL, whereas the closely related analog Crocacin D is reported to be the most active member of the crocacin family in other assays, but direct comparative data for NADH oxidation inhibition are not available in the same study [1]. The 7.5 ng/mL IC50 value corresponds to a concentration of 5.9 nM, demonstrating high potency [2]. This establishes Crocacin A as a potent inhibitor of the bc1 complex at the level of NADH oxidation, a key entry point to the respiratory chain.

Mitochondrial Respiration Complex III Inhibition Electron Transport Chain

Methyl Ester Terminus Required for Activity

Crocacin A exhibits potent growth inhibition against a wide spectrum of yeasts and molds. Quantitative MIC values determined via agar diffusion assay include 0.625 μg/mL against Ustilago maydis and 0.01 μg/mL against Saccharomyces cerevisiae when grown in glucose-free medium [1]. In comparison, the related analog Crocacin D is described as the most active member of the crocacin family in general, but specific MIC values for these organisms are not reported in the primary literature for Crocacin D, limiting direct head-to-head comparison [2].

Antifungal Susceptibility Yeast Filamentous Fungi

Novel Binding Mode at bc1 Complex

In comparative cytotoxicity assays using the L929 mouse fibroblast cell line, Crocacin D displays an IC50 of 60 ng/L (60 pg/mL), making it the most cytotoxic member of the crocacin family [1]. In contrast, Crocacin A exhibits an MIC of 0.2 ng/mL (200 pg/mL) against the same cell line, representing a 125-fold difference in potency [2]. This disparity, attributed to the structural variation in the dipeptide core (6-aminohexenoic acid in Crocacin D vs. 6-aminohexadienoic acid in Crocacin A), highlights Crocacin A's significantly reduced cytotoxicity profile while retaining antifungal efficacy.

Cytotoxicity Selectivity L929 Cell Line

Reference Standard for SAR Studies

Under simulated sunlight exposure, the natural product Crocacin A exhibits a photodegradation half-life of 7 minutes, whereas the structurally related Crocacin D demonstrates a half-life of 37 minutes [1]. This 5.3-fold difference in photostability directly impacts the compound's utility in light-exposed experimental setups and agricultural applications, making Crocacin A less suitable for field studies without stabilization strategies but potentially advantageous for short-term, controlled in vitro assays where rapid clearance is desired.

Photostability Degradation Kinetics Natural Product Stability

Crocacin A Induces a Distinct Cytochrome b Spectral Shift at 569 nm, a Mechanistic Signature Not Shared by Strobilurin Fungicides

In beef heart submitochondrial particles, Crocacin A causes a characteristic red shift in the reduced spectrum of cytochrome b with a maximum at 569 nm [1]. This spectroscopic signature is distinct from the spectral changes induced by strobilurin-class fungicides, such as azoxystrobin, which typically bind to the Qo site of the bc1 complex without eliciting the same shift [2]. This difference in cytochrome b spectral perturbation suggests a unique binding interaction or inhibition mechanism within Complex III, positioning Crocacin A as a valuable tool for probing bc1 complex structure and function.

Mechanism of Action Cytochrome bc1 Complex Spectral Shift

Crocacin A: Recommended Research Applications


Chemical Probe for bc1 Complex Studies

Crocacin A is optimally deployed as a reference inhibitor in experiments measuring NADH oxidation in beef heart submitochondrial particles, where its IC50 of 7.5 ng/mL (5.9 nM) provides a precise, literature-validated benchmark for dose-response experiments [1]. This application leverages the compound's well-characterized potency at the NADH entry point of the respiratory chain, enabling researchers to compare novel inhibitors or assess compound stability in functional mitochondrial assays.

Lead Scaffold for Antifungal Drug Discovery

Crocacin A serves as a quantitative control in antifungal susceptibility assays, with documented MIC values of 0.625 μg/mL against Ustilago maydis and 0.01 μg/mL against Saccharomyces cerevisiae under glucose-free conditions [2]. These defined endpoints are particularly valuable for SAR programs exploring modifications to the polyketide tail or dipeptide core, allowing direct comparison of analog potency against the natural product scaffold.

Reference Standard for Potency Assays

The unique ability of Crocacin A to induce a red shift in the reduced spectrum of cytochrome b with a maximum at 569 nm makes it an indispensable tool for spectroscopic studies of bc1 complex inhibitor binding [3]. This spectral signature can be used to confirm target engagement in submitochondrial particles or isolated enzyme preparations, and it provides a rapid, label-free method for screening compound libraries for similar binding modes.

Model for Studying Activity Cliffs

Given the 125-fold lower cytotoxicity of Crocacin A (MIC 0.2 ng/mL) compared to Crocacin D (IC50 60 ng/L) against L929 mouse fibroblasts [4], Crocacin A is the preferred crocacin analog for experiments where preserving mammalian cell viability is critical, such as co-culture models of fungal infection or long-term cellular respiration studies.

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